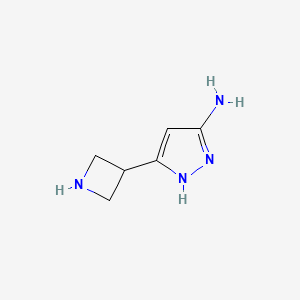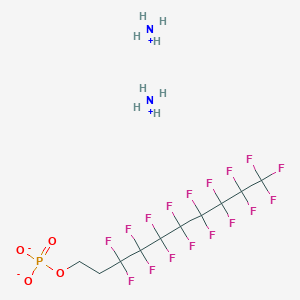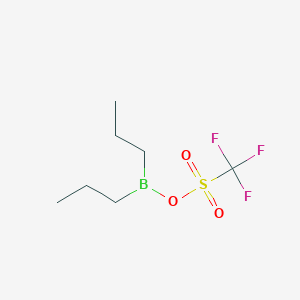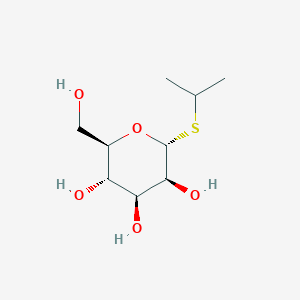
3-(Azetidin-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both an azetidine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine typically involves the formation of the azetidine ring followed by the construction of the pyrazole moiety. One common method starts with the preparation of azetidine-3-carboxylic acid, which is then converted into the corresponding azetidine-3-amine. This intermediate can undergo cyclization with hydrazine derivatives to form the pyrazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via the cyclization of 3-chloropropylamine with sodium azide, followed by reduction.
Pyrazole Ring Formation: The azetidine-3-amine can be reacted with hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine or azetidine nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce N-alkylated or N-acylated products.
Scientific Research Applications
3-(Azetidin-3-yl)-1H
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-1-5(9-10-6)4-2-8-3-4/h1,4,8H,2-3H2,(H3,7,9,10) |
InChI Key |
SIUWCUGJSVWEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)


